

Introduction: The Oxazole Moiety as a Privileged Scaffold

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Compound of Interest

Compound Name: Oxazol-5-ylmethanol

Cat. No.: B140774

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Within the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among these, the oxazole ring—a five-membered aromatic heterocycle containing nitrogen and oxygen—stands out as a "privileged scaffold."^[1] Oxazole-containing molecules are adept at forming a variety of non-covalent interactions, enabling them to bind with high affinity to a wide array of biological targets like enzymes and receptors.^[1] This versatility has led to their incorporation into numerous clinical drugs and candidates for treating a spectrum of diseases, including cancer, infections, and inflammatory conditions.^{[1][2][3]}

Oxazol-5-ylmethanol, in particular, serves as a critical and versatile building block in the synthesis of more complex, biologically active molecules. Its structure combines the stable aromatic oxazole core with a reactive primary alcohol, offering a synthetic handle for extensive functionalization. This guide provides an in-depth analysis of the stability and reactivity profile of **oxazol-5-ylmethanol**, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ NO ₂	[4][5]
Molecular Weight	99.09 g/mol	[4][5]
CAS Number	127232-41-1	[4][5]
IUPAC Name	(1,3-oxazol-5-yl)methanol	[4]
Boiling Point	212.8 °C at 760 mmHg	[6]
Density	1.25 g/cm ³	[6]
SMILES	C1=C(OC=N1)CO	[4]

Storage and Handling: For optimal stability and to prevent degradation, **oxazol-5-ylmethanol** should be stored in a tightly sealed container in a dry environment, preferably in a freezer at temperatures under -20°C.[7][8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][7] Appropriate personal protective equipment (PPE) should be used during handling.

Stability Profile: A Tale of Two Moieties

The stability of **oxazol-5-ylmethanol** is a composite of the inherent stability of the oxazole ring and the attached hydroxymethyl group. While the oxazole ring possesses a degree of aromaticity, its delocalization is incomplete, making it susceptible to ring-opening reactions under certain conditions.[9]

Condition	Expected Stability	Rationale and Potential Degradation Pathways
Acidic (pH < 4)	Moderate	The pyridine-like nitrogen at position 3 is basic and can be protonated by acids to form oxazolium salts. ^[10] While stable in dilute acid, strong acidic conditions, especially with heat, can catalyze ring hydrolysis.
Neutral (pH 6-8)	High	The compound is expected to be most stable under neutral pH conditions at ambient temperature.
Basic (pH > 9)	Low to Moderate	The oxazole ring is susceptible to nucleophilic attack and ring cleavage, which can be facilitated by strong bases, potentially leading to the formation of imidazoles or other open-chain products. ^[10]
Oxidizing Agents	Low	The primary alcohol is readily oxidized. Furthermore, strong oxidizing agents like potassium permanganate or ozone can cleave the oxazole ring itself. ^[10] The ring can also undergo metabolic oxidation to an oxazolone. ^[11]
Reducing Agents	Moderate	The hydroxymethyl group is stable to most reducing agents. However, catalytic hydrogenation or other harsh reduction methods can lead to the cleavage and reduction of

the oxazole ring, yielding open-chain products.[10]

Thermal Stress

Moderate

While simple oxazoles exhibit moderate thermal stability, the presence of substituents can be destabilizing.[9] Prolonged exposure to high temperatures may induce decomposition.

Primary Degradation Pathways: The most probable degradation pathways involve the two primary functional groups:

- **Oxidation of the Alcohol:** The hydroxymethyl group can be easily oxidized to form oxazole-5-carbaldehyde or oxazole-5-carboxylic acid. This is often an undesired side reaction if not the intended transformation.
- **Ring Cleavage:** Under harsh hydrolytic (acidic or basic) or oxidative conditions, the oxazole ring can undergo cleavage.[10][12] This is a critical consideration in designing multi-step syntheses and in purification processes like chromatography.

Reactivity Profile: A Toolkit for Synthetic Diversification

The synthetic utility of **oxazol-5-ylmethanol** stems from the distinct reactivity of its hydroxymethyl group and the oxazole ring. This dual reactivity allows for a wide range of selective transformations.

Reactions Involving the Hydroxymethyl Group

The primary alcohol is the most accessible reactive site for derivatization.

1. **Oxidation to Aldehydes and Carboxylic Acids** The selective oxidation of the primary alcohol is a cornerstone transformation. The choice of oxidant is critical to prevent over-oxidation and control the outcome.

- To Aldehyde: Mild oxidizing agents are required. Common choices include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. These methods are effective at stopping the oxidation at the aldehyde stage.[\[13\]](#)
- To Carboxylic Acid: Stronger oxidizing agents like Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$), potassium permanganate (KMnO_4), or sodium hypochlorite (NaOCl) in the presence of a catalyst will typically oxidize the primary alcohol directly to the carboxylic acid.

Protocol: Oxidation of **Oxazol-5-ylmethanol** to Oxazole-5-carbaldehyde using PCC

- Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
- Addition: Dissolve **oxazol-5-ylmethanol** (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.
- Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.

2. Esterification The hydroxyl group readily undergoes esterification with carboxylic acids or their activated derivatives (acid chlorides, anhydrides) to form a diverse range of esters.[\[13\]](#) The Fischer esterification, using an acid catalyst and an excess of the carboxylic acid or alcohol, is a common and effective method.[\[14\]](#)

Protocol: Fischer Esterification with Acetic Acid

- Setup: Combine **oxazol-5-ylmethanol** (1.0 equivalent) and acetic acid (used as both reagent and solvent, >10 equivalents) in a round-bottom flask.

- **Catalyst:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (TsOH) (approx. 0.05 equivalents).
- **Reaction:** Heat the mixture to reflux (typically 80-120°C) for several hours, monitoring by TLC. The removal of water using a Dean-Stark apparatus can drive the equilibrium toward the product.
- **Workup:** Cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the resulting ester by column chromatography.

3. **Etherification** Conversion to ethers can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide. Chemoselective methods can also be employed to form ethers in the presence of other functional groups.[\[15\]](#)

Reactions Involving the Oxazole Ring

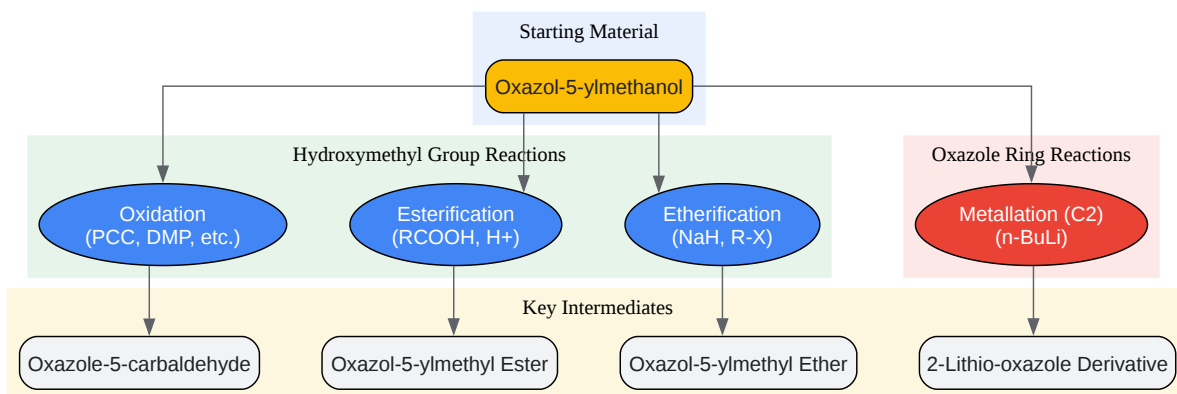
While less reactive than the hydroxymethyl group, the oxazole ring itself can participate in several important reactions.

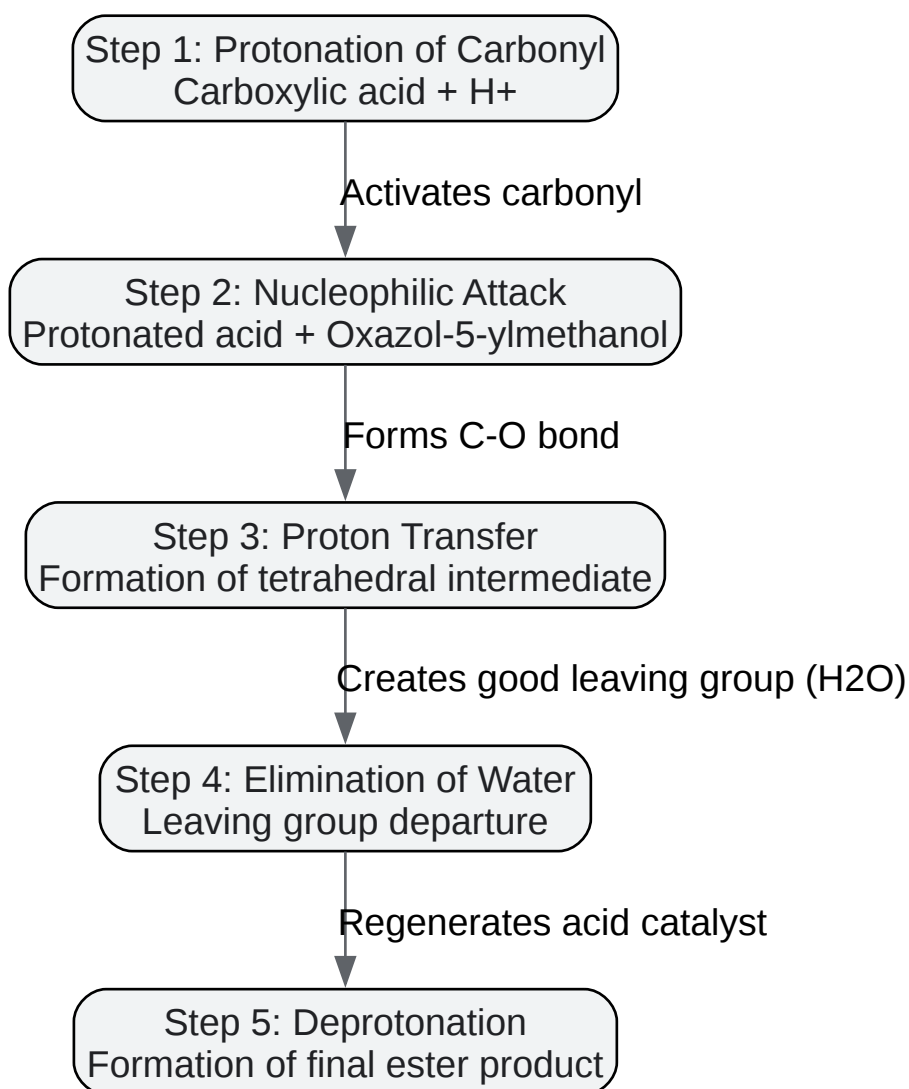
1. **Metallation** The most acidic proton on the oxazole ring is at the C2 position. Treatment with a strong base, such as n-butyllithium (n-BuLi) at low temperatures (-78°C), can deprotonate this position. The resulting 2-lithio-oxazole is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides). However, these intermediates can be unstable and may decompose into open-chain isocyanides.[\[10\]](#)
2. **Electrophilic Substitution** Direct electrophilic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient nature.[\[10\]](#) Reactions like nitration or halogenation require harsh conditions and often result in low yields. However, the presence of activating groups can facilitate substitution, which preferentially occurs at the C4 position.[\[10\]](#)

3. Cycloaddition Reactions The oxazole ring can function as a diene in Diels-Alder reactions, particularly when electron-donating substituents are present on the ring.^[10] This reaction provides a powerful route to synthesize substituted pyridine or furan derivatives after the initial adduct undergoes further transformations.

Visualizing Synthetic Pathways

Diagrams are essential for conceptualizing experimental design and mechanistic understanding.





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